2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine
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Overview
Description
2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine is a heterocyclic compound that features a quinoline core substituted with pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment, which is both environmentally friendly and efficient . The reaction proceeds through the intermediate formation of hetaryl isocyanates, leading to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and high-yield synthesis are likely applied. This includes the use of readily available starting materials and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyridine compounds.
Scientific Research Applications
2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an anti-fibrotic agent and other therapeutic uses.
Industry: The compound can be used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine core and exhibit diverse biological activities.
N-pyridin-2-yl and N-quinolin-2-yl carbamates: These compounds are synthesized using similar methods and have applications in medicinal chemistry.
Uniqueness
2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C19H14N4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C19H14N4/c1-2-6-16-15(5-1)18(22-14-8-11-20-12-9-14)13-19(23-16)17-7-3-4-10-21-17/h1-13H,(H,20,22,23) |
InChI Key |
IJEXRUXMBBSQSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)NC4=CC=NC=C4 |
Origin of Product |
United States |
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